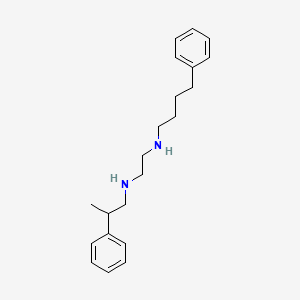

N-(4-phenylbutyl)-N'-(2-phenylpropyl)ethane-1,2-diamine

Description

N-(4-phenylbutyl)-N'-(2-phenylpropyl)ethane-1,2-diamine is a synthetic ethylenediamine derivative featuring aromatic substituents at both terminal amine groups. The 4-phenylbutyl and 2-phenylpropyl moieties confer significant lipophilicity, likely influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

CAS No. |

627521-18-0 |

|---|---|

Molecular Formula |

C21H30N2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

N-(4-phenylbutyl)-N'-(2-phenylpropyl)ethane-1,2-diamine |

InChI |

InChI=1S/C21H30N2/c1-19(21-13-6-3-7-14-21)18-23-17-16-22-15-9-8-12-20-10-4-2-5-11-20/h2-7,10-11,13-14,19,22-23H,8-9,12,15-18H2,1H3 |

InChI Key |

CMTIBKNUUOLSNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCCNCCCCC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

N-(4-phenylbutyl)-N'-(2-phenylpropyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

- Molecular Formula : C21H30N2

- Molecular Weight : 310.476 g/mol

- CAS Number : 627521-34-0

This compound features two phenyl groups attached to a central ethylene diamine structure, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:

- Antihistaminic Activity : Similar to other ethylenediamine derivatives, this compound may block histamine receptors, potentially alleviating allergic responses.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

-

Antihistaminic Activity Study :

A study conducted on various ethylenediamine derivatives demonstrated that this compound exhibited significant inhibition of histamine-induced bronchoconstriction in animal models. This effect was comparable to established antihistamines, suggesting its potential use in treating allergic conditions. -

Neuroprotective Effects :

In vitro experiments showed that this compound could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Research Findings

Recent research has focused on the synthesis and optimization of this compound analogs to enhance their biological activity. Key findings include:

- Synthesis Techniques : Various synthetic routes have been explored to produce this compound with high yield and purity.

- Structure-Activity Relationship (SAR) : Modifications to the phenyl groups have been shown to significantly alter the biological activity, indicating the importance of these substituents in receptor binding affinity.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H27N2

- Molecular Weight : 314.4 g/mol

- IUPAC Name : N'-(2-phenylpropyl)-N-(4-phenylbutyl)ethane-1,2-diamine

Antipsychotic Activity

Recent studies have indicated that compounds structurally related to N-(4-phenylbutyl)-N'-(2-phenylpropyl)ethane-1,2-diamine exhibit selective agonistic activity at the serotonin 2C receptor (5-HT2C). This receptor is implicated in various psychiatric conditions, including schizophrenia and depression. For instance, N-substituted (2-phenylcyclopropyl)methylamines have shown promising results as selective 5-HT2C agonists, which may lead to novel antipsychotic therapies with fewer side effects compared to traditional medications .

Cancer Research

The compound has been evaluated for its potential as a microtubule-targeting agent in drug-resistant cancer cells. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, N-phenyl derivatives have been synthesized and tested for their efficacy against resistant cancer phenotypes, revealing significant cytotoxic effects .

Neuroprotective Properties

Research indicates that certain amine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. The structural characteristics of this compound suggest potential interactions with dopamine and serotonin receptors, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Table 1: Summary of Biological Activities

Case Study 1: Antipsychotic Efficacy

A study conducted on a series of N-substituted compounds demonstrated that specific modifications to the phenyl groups enhanced selectivity for the 5-HT2C receptor over other serotonin receptors. This selectivity was correlated with reduced side effects commonly associated with antipsychotic medications.

Case Study 2: Cancer Cell Resistance

In vitro studies on drug-resistant cancer cell lines treated with this compound derivatives showed a marked reduction in cell viability compared to untreated controls. The mechanism was attributed to the disruption of microtubule dynamics, leading to apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(4-phenylbutyl)-N'-(2-phenylpropyl)ethane-1,2-diamine with structurally related diamines:

*Estimated based on substituent contributions (higher phenyl content vs. chlorophenyl in ).

Key Observations :

- The target compound exhibits higher molecular weight and lipophilicity (XLogP3 ~5.5) compared to the chlorophenyl analog (XLogP3 = 4.5) , primarily due to its additional phenyl groups.

- Unlike amidine-containing derivatives (e.g., Compound 6 ), the target compound lacks polar functional groups, suggesting reduced solubility but enhanced lipid membrane penetration.

Antifungal Potential

- Compound 6 (N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine) demonstrated potent antifungal activity against Pneumocystis carinii in vitro and in vivo without cytotoxicity . The amidine groups likely enhance target binding via electrostatic interactions.

Cancer Therapeutics

- Patent Compound : A quinoxaline- and methoxyphenyl-substituted diamine is patented for cancer treatment, highlighting the role of aromatic and heterocyclic substituents in targeting oncogenic pathways.

- Target Compound : Its phenylalkyl substituents may favor interactions with hydrophobic protein pockets, but specific antitumor activity remains unverified.

Antibiotic Adjuvants

- Dibenzylethylenediamine (e.g., benzathine benzylpenicillin ): Used as a penicillin salt to prolong drug release. The target compound’s phenyl groups could similarly stabilize drug formulations, though this application is speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.